molecular formula C4H7ClO3 B2451291 Methyl 3-chloro-2-hydroxypropanoate CAS No. 32777-04-1

Methyl 3-chloro-2-hydroxypropanoate

Cat. No.: B2451291
CAS No.: 32777-04-1
M. Wt: 138.55
InChI Key: PKYMVZYRXABHDE-UHFFFAOYSA-N
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Description

Methyl 3-chloro-2-hydroxypropanoate is a useful research compound. Its molecular formula is C4H7ClO3 and its molecular weight is 138.55. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-chloro-2-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO3/c1-8-4(7)3(6)2-5/h3,6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYMVZYRXABHDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Position Within Halogenated Propanoate Esters and Aliphatic Chloroalcohols

Methyl 3-chloro-2-hydroxypropanoate, with the chemical formula C4H7ClO3, holds a distinct position at the intersection of two important classes of organic compounds: halogenated propanoate esters and aliphatic chloroalcohols. nih.gov Its structure features a three-carbon propanoate backbone, with a methyl ester at one end. A chlorine atom is attached to the third carbon (C3), and a hydroxyl group is present on the second carbon (C2), making it a chlorohydrin. This unique combination of functional groups—an ester, a hydroxyl group, and a chlorine atom—defines its chemical reactivity and utility. nih.govnih.gov

The presence of the chlorine atom categorizes it as a halogenated compound, while the hydroxyl group and the aliphatic carbon chain place it within the family of chloroalcohols. The ester group further refines its classification as a propanoate ester. This multifunctional nature is key to its role in chemical synthesis.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C4H7ClO3 nih.gov
Molecular Weight 138.55 g/mol nih.gov
Boiling Point 105-108 °C at 20 mmHg sigmaaldrich.com
Density 1.319 g/mL at 25 °C sigmaaldrich.com
Refractive Index n20/D 1.4536 sigmaaldrich.com

This table is interactive. Users can sort and filter the data.

Fundamental Significance As a Versatile Synthetic Intermediate

The primary significance of methyl 3-chloro-2-hydroxypropanoate in contemporary chemical research lies in its versatility as a synthetic intermediate. The distinct reactivity of its different functional groups allows it to be a precursor in the synthesis of a wide array of more complex molecules.

A notable application is its potential role in the synthesis of epichlorohydrin (B41342), a key commodity chemical. wikipedia.org Epichlorohydrin is a crucial precursor for the production of epoxy resins, plastics, and synthetic glycerol (B35011). wikipedia.org The transformation of this compound to epichlorohydrin would likely involve an intramolecular reaction where the hydroxyl group, after deprotonation by a base, acts as a nucleophile to displace the chlorine atom, forming the characteristic epoxide ring of epichlorohydrin. This type of cyclization reaction is a common strategy in organic synthesis. youtube.com

Furthermore, the stereochemistry of this compound is of considerable interest. The carbon atom bearing the hydroxyl group (C2) is a chiral center, meaning the compound can exist as two different enantiomers. This chirality is significant because it can be transferred to the target molecules during synthesis, which is particularly important in the pharmaceutical and agrochemical industries where the biological activity of a molecule can be highly dependent on its stereochemistry.

Biocatalytic and Sustainable Chemical Synthesis Routes

Enzymatic Approaches for Methyl 3-chloro-2-hydroxypropanoate and Analogues

Enzymes, as natural catalysts, offer remarkable specificity and operate under mild conditions, making them ideal for complex chemical transformations. acs.orgnih.gov Their application in the synthesis of chlorohydrins and their derivatives has been a significant area of research.

Enzyme Discovery and Engineering for Specific Transformations

The discovery and engineering of enzymes are pivotal for developing novel biocatalytic processes. nih.govrsc.org Halohydrin dehalogenases (HHDHs), for instance, are a rare class of enzymes involved in the degradation of halogenated compounds. nih.govd-nb.info These enzymes catalyze the reversible dehalogenation of haloalcohols to form epoxides, a key reaction in the synthesis of various valuable chemicals. d-nb.inforesearchgate.net

Through database mining and identification of specific sequence motifs, the repertoire of known HHDHs has been significantly expanded. nih.gov This has led to the discovery of novel enzymes with diverse catalytic properties. nih.gov All identified HHDHs possess a conserved Ser-Tyr-Arg catalytic triad, which distinguishes them from other short-chain dehydrogenase/reductase (SDR) enzymes that typically have a Ser-Tyr-Lys triad. nih.govnih.gov

Protein engineering has been instrumental in enhancing the catalytic efficiency and altering the substrate specificity and enantioselectivity of these enzymes. nih.govd-nb.info For example, a variant of HheC with 37 mutations showed a 3.1-fold increase in the catalytic rate for the dehalogenation of ethyl (S)-4-chloro-3-hydroxybutyrate. d-nb.info This demonstrates the potential of directed evolution and rational design to tailor enzymes for specific industrial applications. nih.govidw-online.debioengineer.org

Table 1: Examples of Discovered and Engineered Halohydrin Dehalogenases

EnzymeSource OrganismKey Improvement/FeatureReference
HheACorynebacterium sp. N-1074One of the first HHDHs to be cloned and expressed. nih.gov
HheA2Arthrobacter sp. AD2Member of the expanded HHDH family. nih.gov
HheBCorynebacterium sp.Distinct phylogenetic subtype. nih.gov
HheCAgrobacterium radiobacter AD1Well-characterized for its enantioselectivity. d-nb.info
HheC-2360Engineered Variant3.1-fold increased kcat for ethyl (S)-4-chloro-3-hydroxybutyrate dehalogenation. d-nb.info

This table is interactive and can be sorted by column.

Biocatalytic Resolution and Asymmetric Induction

Enzymes are highly effective in resolving racemic mixtures to produce enantiomerically pure compounds, which are crucial intermediates in the pharmaceutical industry. nih.govorganic-chemistry.org The kinetic resolution of racemic chlorohydrins and the asymmetric reduction of prochiral α-chloroketones are two prominent enzymatic strategies. acs.orgnih.gov

For instance, lipases have been successfully employed for the enantioselective transacylation of chlorohydrin precursors. researchgate.net Novozym 435, a commercially available immobilized lipase (B570770), has been used to resolve ethyl 8-chloro-6-hydroxy octanoate, yielding the (S)-O-acetylated product with high enantiomeric excess. researchgate.net Similarly, the dynamic kinetic resolution of aromatic chlorohydrins using Pseudomonas cepacia lipase in combination with a ruthenium catalyst has afforded chlorohydrin acetates in high yields and enantiomeric excesses. organic-chemistry.org

The biodegradation of 3-chloro-1,2-propanediol (B139630) by Saccharomyces cerevisiae (baker's yeast) also demonstrates enantioselectivity, with a higher conversion rate for the (S)-enantiomer compared to the (R)-enantiomer. nih.gov Furthermore, certain yeast strains like Wickerhamomyces anomalous have been shown to perform stereo-inversion of (R)-3-chloro-1,2-propanediol. biointerfaceresearch.com

Table 2: Examples of Biocatalytic Resolution and Asymmetric Synthesis

SubstrateEnzyme/OrganismProductEnantiomeric Excess (ee) / ConversionReference
Racemic ethyl 8-chloro-6-hydroxy octanoateNovozym 435(S)-O-acetylated ECHO94% ee researchgate.net
Racemic aromatic chlorohydrinsPseudomonas cepacia lipase / Ru catalystChlorohydrin acetates>99% ee organic-chemistry.org
Racemic 3-chloro-1,2-propanediolSaccharomyces cerevisiae(S)-3-chloro-1,2-propanediol85% conversion of (S)-enantiomer vs. 60% of (R)-enantiomer nih.gov
(R)-3-chloro-1,2-propanediolWickerhamomyces anomalous MGR6Stereo-inverted product85.6% ee biointerfaceresearch.com

This table is interactive and can be sorted by column.

Chemo-Enzymatic Cascade Processes

Chemo-enzymatic cascade reactions combine the advantages of both chemical and biological catalysts in a single pot, leading to more efficient and streamlined synthetic routes. csic.esmdpi.comrsc.org These cascades are particularly attractive for producing complex molecules from simple starting materials. nih.gov

A bienzymatic cascade involving an ene-reductase (ERED) and an alcohol dehydrogenase (ADH) has been designed for the synthesis of optically active chlorohydrins from 1-aryl-2-chlorobut-2-en-1-ones. acs.orgnih.gov This system allows for the selective production of different stereoisomers with excellent conversions and selectivities. nih.gov Another example is the synthesis of chiral epoxides from levoglucosenone, which involves a lipase-mediated Baeyer-Villiger oxidation as a key step. mdpi.com

Green Chemistry Principles in Production and Transformation

The principles of green chemistry are increasingly being integrated into the production of this compound and related compounds to create more sustainable and environmentally friendly processes.

Solvent-Free and Aqueous Reaction Media

The use of organic solvents in chemical synthesis poses environmental and safety concerns. ias.ac.in Consequently, there is a strong drive to develop processes that operate in solvent-free conditions or in aqueous media. ias.ac.ingoogle.com

The synthesis of chlorohydrins can be achieved by reacting an unsaturated organic compound with a concentrated aqueous solution of hypochlorous acid, eliminating the need for an organic solvent. google.com This approach not only simplifies the process by removing solvent recovery and recycling steps but also enhances the concentration of the product, making the process more economical. google.com

In biocatalysis, while many enzymatic reactions are performed in aqueous buffers, the use of organic solvents can sometimes be advantageous to prevent non-enantioselective chemical hydrolysis of substrates like epichlorohydrin (B41342). ias.ac.in In such cases, careful selection of the organic solvent is crucial to maintain enzyme activity and stability. ias.ac.in

Atom-Economical and Waste-Minimizing Methodologies

Atom economy is a key principle of green chemistry that aims to maximize the incorporation of all materials used in the process into the final product. primescholars.com Processes with high atom economy generate less waste and are therefore more sustainable. primescholars.comresearchgate.net

Waste minimization in chemical synthesis can be achieved through various strategies, including the use of catalytic reagents over stoichiometric ones, designing reactions that produce non-toxic byproducts, and implementing efficient workup and purification procedures. researchgate.netyale.eduudel.edu For example, using catalytic amounts of reagents, such as in some modern chlorination methods, can significantly reduce waste compared to traditional stoichiometric approaches. mdpi.com The recycling of byproducts, as demonstrated in the utilization of (R)-3-chloro-1,2-propanediol from the production of L-Carnitine, is another effective strategy for waste reduction. researchgate.net Furthermore, innovative approaches like using waste poly(vinyl chloride) (PVC) as a chlorine source in electrosynthesis showcases a creative way to repurpose plastic waste in chemical manufacturing. researchgate.net

Utilization of Renewable or Bio-based Feedstocks

The drive towards sustainable chemistry has spurred research into the production of chemicals from renewable resources, moving away from traditional petroleum-based syntheses. For this compound, a key strategy involves the use of bio-based feedstocks, with glycerol (B35011) being a prominent starting material due to its abundant availability as a byproduct of biodiesel production. nih.govscielo.br The primary biocatalytic route focuses on the microbial conversion of glycerol to 3-hydroxypropionic acid (3-HP), a versatile platform chemical that can subsequently be converted to the target molecule. nih.govnih.govmdpi.com

The biocatalytic conversion of glycerol to 3-HP is typically achieved using metabolically engineered microorganisms. nih.govnih.gov The core of this pathway involves two key enzymatic steps: the dehydration of glycerol to 3-hydroxypropionaldehyde (3-HPA) catalyzed by a coenzyme B12-dependent glycerol dehydratase, and the subsequent oxidation of 3-HPA to 3-HP by an aldehyde dehydrogenase. nih.govnih.gov

Several microorganisms have been engineered for efficient 3-HP production from glycerol, including Klebsiella pneumoniae, Escherichia coli, and Bacillus subtilis. nih.govnih.govaiche.org Research has focused on optimizing these microbial cell factories through genetic engineering to enhance the expression of the necessary enzymes and to minimize the formation of byproducts, thereby increasing the titer, yield, and productivity of 3-HP. nih.govnih.govaiche.org

Table 1: Microbial Production of 3-Hydroxypropionic Acid (3-HP) from Glycerol

Microorganism Key Enzymes Overexpressed Cultivation Conditions 3-HP Titer (g/L) Yield (g/g glycerol) Productivity (g/L/h) Reference
Klebsiella pneumoniae Glycerol dehydratase, Aldehyde dehydrogenase (PuuC) Fed-batch fermentation, microaerophilic 83.8 0.61 1.44 nih.gov
Escherichia coli Glycerol dehydratase, Aldehyde dehydrogenase Fed-batch fermentation 41.2 0.38 0.86 aiche.org
Bacillus subtilis Glycerol dehydratase, Aldehyde dehydrogenase Batch cultivation 10 0.47 - nih.govnih.gov
Pseudomonas denitrificans Glycerol dehydratase, Aldehyde dehydrogenase Fed-batch fermentation 71.8 0.78 0.85 google.com
Halomonas bluephagenesis 1,3-propanediol oxidoreductase, Aldehyde dehydrogenase Fed-batch fermentation 154 0.93 2.4 nih.gov

Following the bio-based production of 3-hydroxypropionic acid, the subsequent steps to obtain this compound would involve chlorination at the 3-position and esterification of the carboxylic acid group. While a direct microbial synthesis of this compound has not been extensively reported, chemoenzymatic and biocatalytic approaches for these transformations are subjects of ongoing research.

Enzymatic Halogenation: The regioselective introduction of a chlorine atom can be achieved using halogenating enzymes. frontiersin.orgmdpi.com Halohydrin dehalogenases, for instance, are known to catalyze the reversible dehalogenation of vicinal haloalcohols, which also allows for the halogenation of epoxides. researchgate.netnih.govresearchgate.net Flavin-dependent halogenases are another class of enzymes capable of regioselective chlorination of various organic molecules, often at electron-rich carbon centers. nih.govnih.govfrontiersin.org The application of these enzymes to 3-hydroxypropionic acid or a derivative could provide a green route to 3-chloro-2-hydroxypropanoic acid.

Biocatalytic Esterification: The final step, the esterification of 3-chloro-2-hydroxypropanoic acid with methanol (B129727) to yield this compound, can be efficiently catalyzed by lipases. nih.govnih.gov Lipases are widely used in biocatalysis for ester synthesis due to their broad substrate specificity, high stability in organic solvents, and chemo-, regio-, and enantioselectivity under mild reaction conditions. nih.govmdpi.com This enzymatic approach avoids the harsh conditions and side reactions associated with chemical esterification methods. nih.gov

This proposed multi-step biocatalytic and chemoenzymatic pathway, starting from the renewable feedstock glycerol, represents a sustainable alternative for the synthesis of this compound, aligning with the principles of green chemistry.

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are essential for exploring the dynamic nature of molecules and the energetic landscapes of chemical reactions.

Conformational Analysis and Molecular Dynamics

A thorough conformational analysis of Methyl 3-chloro-2-hydroxypropanoate, which would involve identifying its stable conformers and the energy barriers between them, does not appear to be available in the current scientific literature. Similarly, molecular dynamics simulations, which would provide insights into the molecule's behavior over time in different environments, have not been published. Such studies would be crucial for understanding how the molecule interacts with its surroundings and how its shape influences its properties.

Reaction Pathway Prediction and Energy Profiling

Detailed theoretical studies on the reaction pathways and associated energy profiles for reactions involving this compound are also not readily found in published research. This includes predictions of transition states and the calculation of activation energies for potential reactions, which are fundamental to understanding its chemical reactivity.

Quantum Chemical Studies

Quantum chemical studies focus on the electronic structure of molecules to explain their bonding, stability, and spectroscopic properties.

Spectroscopic Property Predictions for Structural Elucidation

Quantitative Structure-Reactivity/Selectivity Relationships

Quantitative Structure-Reactivity/Selectivity Relationships (QSRR) are models that correlate the chemical structure of a compound with its reactivity or selectivity in a quantitative manner. The development of QSRR models specifically for reactions involving this compound has not been reported in the scientific literature. Building such models would require a significant amount of experimental and computational data that is currently unavailable.

Advanced Materials Science and Polymer Chemistry Applications

Precursor in Polymer Synthesis

The unique combination of functional groups in methyl 3-chloro-2-hydroxypropanoate and its derivatives makes it a valuable precursor for creating sophisticated polymer structures. The presence of a hydroxyl group allows for esterification or etherification reactions, while the chlorine atom can be substituted or eliminated, offering multiple pathways for polymerization and post-polymerization modification.

Monomer for Functional Polymer Development

While direct polymerization of this compound is not extensively documented, its structural analogue, 3-chloro-2-hydroxypropyl methacrylate (B99206) (ClHPMA), serves as a key monomer in the development of functional polymers. The methacrylate group in ClHPMA provides a readily polymerizable vinyl moiety, while the pendant chlorohydrin group (containing both chloro and hydroxyl functionalities) introduces avenues for further chemical transformations.

The polymerization of monomers like ClHPMA allows for the creation of polymers with reactive side chains. These side chains can be subsequently modified to introduce a wide array of functional groups, tailoring the polymer's properties for specific applications. For instance, the chlorine atom can be replaced through nucleophilic substitution reactions, enabling the attachment of various chemical entities. This versatility is crucial for developing materials with specific surface properties, biocompatibility, or catalytic activity.

Incorporation into Block Copolymers and Polymeric Architectures

A significant application of chlorohydrin-containing monomers is in the synthesis of well-defined block copolymers. rsc.org Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. Their ability to self-assemble into ordered nanostructures makes them essential for applications in nanotechnology, drug delivery, and thermoplastic elastomers.

The controlled polymerization of monomers like 3-chloro-2-hydroxypropyl methacrylate (ClHPMA) has been successfully achieved using techniques such as nitroxide-mediated polymerization (NMP). rsc.org This method allows for the synthesis of block copolymers with predictable molecular weights and low polydispersity, which is a measure of the uniformity of the polymer chain lengths.

For example, block copolymers of polystyrene and poly(3-chloro-2-hydroxypropyl methacrylate) (PS-b-PClHPMA) have been synthesized. rsc.org In these structures, the polystyrene block provides mechanical strength and hydrophobicity, while the PClHPMA block offers a high density of reactive sites for post-polymerization functionalization. The presence of the chloro and hydroxyl groups on the PClHPMA block allows for a wide range of chemical modifications, leading to the creation of complex and functional polymeric architectures. rsc.org The synthesis of these block copolymers can be tailored by adjusting reaction conditions such as temperature and monomer concentration to control the polymerization process. rsc.org

Design and Engineering of Propanoate-Derived Materials

The design and engineering of materials derived from propanoates like this compound hinge on the strategic use of its functional groups. The post-polymerization modification of polymers containing these units is a powerful tool for creating materials with highly specific properties.

Following the incorporation of a monomer such as 3-chloro-2-hydroxypropyl methacrylate into a polymer backbone, the pendant chlorohydrin groups serve as reactive handles. The chlorine atom, being a good leaving group, can be readily displaced by various nucleophiles. This allows for the introduction of a diverse range of functionalities, including amines, azides, and thiols, thereby altering the chemical and physical properties of the resulting material.

An example of this is the functionalization of a polystyrene-block-poly(3-chloro-2-hydroxypropyl methacrylate) copolymer. rsc.org The chlorine atoms on the PClHPMA block can be substituted to introduce new chemical moieties, which can influence the self-assembly behavior of the block copolymer in solution, leading to the formation of different nanostructures like micelles. rsc.org The ability to control the functionalization and subsequent self-assembly is critical for the design of smart materials that can respond to external stimuli.

Future Perspectives and Emerging Research Avenues

Innovation in Catalysis for Enhanced Efficiency and Selectivity

The development of highly efficient and selective catalytic systems is paramount for the sustainable and economical synthesis of chiral molecules derived from methyl 3-chloro-2-hydroxypropanoate and related compounds. Research in this area is advancing on both the chemical and biocatalytic fronts.

In chemical catalysis, rhodium-based catalysts have been employed for reactions of similar substrates, achieving high levels of stereochemical control. For instance, the hydrogenation of α,β-unsaturated esters using biphosphinorhodium catalysts can produce hydroxyl esters with high chemical and stereochemical purity. orgsyn.org

More significant innovations are emerging from the field of biocatalysis, which utilizes enzymes to perform highly specific transformations. Enoate reductases from the 'old yellow enzyme' (OYE) family have been successfully used for the asymmetric bioreduction of related acrylate (B77674) precursors to furnish (R)-configured methyl 3-hydroxy-2-methylpropionate products with excellent enantioselectivity, often exceeding 99% enantiomeric excess (ee). researchgate.net This biological approach offers a green and highly selective alternative to traditional chemical reductants.

Another powerful biocatalytic strategy is the kinetic resolution of racemic mixtures. Lipases, such as those from Pseudomonas fluorescens, can selectively catalyze the transesterification of one enantiomer in a racemic mixture of a hydroxy compound, allowing for the separation of enantiomerically pure forms. nih.gov This method is crucial for the synthesis of active pharmaceutical ingredients (APIs), where often only a single enantiomer possesses the desired biological activity. nih.gov

Table 1: Comparison of Catalytic Methods for Synthesis of Chiral Hydroxy Esters This table is interactive. You can sort and filter the data.

Catalyst Type Method Key Advantage Reported Selectivity Reference
Biphosphinorhodium Chemical Hydrogenation High Stereochemical Control Chemically and stereochemically pure orgsyn.org
Enoate Reductase Asymmetric Bioreduction Excellent Enantioselectivity Up to >99% ee researchgate.net
Lipase (B570770) Kinetic Resolution High Enantiomeric Purity High ee% nih.gov

Exploration of Unprecedented Reactivity and Novel Transformations

The inherent reactivity of the chloro, hydroxyl, and ester functional groups in this compound provides a rich platform for chemical exploration. Researchers are actively investigating novel transformations to expand its synthetic utility.

The functional groups can be selectively modified. For example, in a related compound, methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, the ester group can undergo hydrazinolysis with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazide, or saponification using a base like potassium hydroxide (B78521) to yield the carboxylic acid. rsc.orgnih.gov These transformations create new synthons for further elaboration, such as in peptide coupling reactions. rsc.org

The presence of the chlorine atom makes it a substrate for annulation reactions. For instance, chloroacetyl chloride, a similar chloro-compound, reacts with Schiff bases in the presence of a base to form 3-chloro-2-azetidinone rings, a core structure in many bioactive molecules. mdpi.com This suggests the potential for this compound to participate in similar cyclization reactions to generate novel heterocyclic systems.

Furthermore, studies on analogous structures containing chloro and hydroxy groups reveal possibilities for complex, acid-catalyzed rearrangements. Research on a 3-chloro-5-hydroxy-pyrrolinone derivative showed that treatment with sulfuric acid could induce unexpected transformations, leading to the formation of complex heterocyclic structures like 1H-pyrrole-2,5-dione and 1H-benzo rsc.orgorgsyn.orgthieno[3,2-b]pyrrole-2,3-dione derivatives. mdpi.com This highlights the potential for discovering unprecedented reaction pathways for this compound under specific catalytic conditions.

Integration with Advanced Synthetic Technologies (e.g., Flow Chemistry)

The integration of advanced synthetic technologies, particularly continuous flow chemistry, is poised to revolutionize the production and application of this compound. Flow chemistry offers numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety, improved reaction efficiency, and greater scalability. nih.govyoutube.com

The synthesis of related organochlorine compounds has already demonstrated the power of this technology. For example, the continuous flow synthesis of (E)-O-(3-chloro-2-propenyl)hydroxylamine, a key industrial intermediate, was achieved with a total residence time of just 18 minutes, yielding a throughput of 12.84 g/h. researchgate.net This represents a significant improvement in efficiency and process safety compared to conventional batch methods. researchgate.net

Flow reactors also enable transformations that are difficult or hazardous to perform in batch. The direct oxidation of alcohols to carboxylic acids using hydrogen peroxide over a platinum catalyst has been successfully implemented in a continuous-flow system. rsc.org This method showed excellent catalyst stability, producing over 25 grams of product over 210 hours with a yield exceeding 96%. rsc.org Such a system could be adapted for transformations involving the hydroxyl group of this compound. Other advanced manufacturing methods like reactive distillation, used in the synthesis of methyl chloroacetate, also offer pathways to improved yield and purity through the simultaneous reaction and separation of products. researchgate.net

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for a Related Chloro-Compound This table is interactive. You can sort and filter the data.

Parameter Traditional Batch Process Continuous Flow Process Advantage of Flow Reference
Reaction Time Several hours 18 minutes (total residence time) Drastic reduction in time researchgate.net
Throughput Lower 12.84 g/h Increased productivity researchgate.net
Heat Transfer Limited Highly efficient Improved safety and control researchgate.net
Scalability Complex Straightforward Easier industrial implementation nih.gov

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The future of this compound is intrinsically linked to interdisciplinary research, where its properties can be leveraged in biological and materials science contexts.

At the Interface of Chemistry and Biology: The most prominent intersection lies in the field of biocatalysis. As discussed, enzymes are being used to synthesize specific enantiomers of related hydroxy esters for the pharmaceutical industry. researchgate.netnih.gov The development of enantiomerically pure compounds is critical, and biocatalysis offers a highly effective route to achieve this. nih.gov Research continues on discovering new enzymes and optimizing reaction conditions to create robust and scalable biotransformations.

At the Interface of Chemistry and Materials Science: this compound serves as a potential precursor to functional monomers for advanced materials. For instance, related compounds like methyl 2-fluoro-3-hydroxypropionate are valuable because they can be converted into methyl 2-fluoroacrylate, a monomer used in the production of specialty polymers for applications like plastic optical fibers. google.com Similarly, this compound could be a precursor to methyl 2-chloroacrylate. The reactive chloro and hydroxyl groups also provide handles for grafting the molecule onto surfaces, allowing for the modification of material properties such as hydrophilicity, adhesion, or chemical reactivity. This opens avenues for its use in developing new coatings, functional polymers, and composite materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-chloro-2-hydroxypropanoate, and how can purity be optimized?

  • Methodology :

  • Step 1 : Start with methyl acrylate as a precursor. Introduce the hydroxyl group via hydroxylation using catalytic hydrogen peroxide in an acidic medium (pH 4–5) at 0–5°C .
  • Step 2 : Chlorination is achieved using thionyl chloride (SOCl₂) in anhydrous dichloromethane under reflux (40–50°C) for 4–6 hours .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane 1:3) or recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Key Reagents : Thionyl chloride, hydrogen peroxide, dimethylformamide (DMF) as a stabilizer .

Q. How is this compound characterized structurally and functionally?

  • Analytical Techniques :

  • NMR : ¹H NMR (DMSO-d₆) identifies protons adjacent to chlorine (δ 4.2–4.5 ppm) and hydroxyl groups (δ 5.8 ppm, broad singlet) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water 70:30) with UV detection at 210 nm monitors purity and degradation products .
  • FT-IR : Confirm ester carbonyl (C=O stretch at 1730 cm⁻¹) and hydroxyl (O-H stretch at 3400 cm⁻¹) groups .

Q. What are the stability considerations for storing this compound?

  • Storage Guidelines :

  • Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis .
  • Avoid exposure to moisture or bases, which accelerate degradation to 3-chloro-2-hydroxypropanoic acid .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

  • Optimization Strategies :

  • Catalysis : Use Lewis acids (e.g., ZnCl₂) to enhance chlorination efficiency, reducing reaction time by 30% .
  • Solvent Effects : Replace dichloromethane with tetrahydrofuran (THF) to improve solubility of intermediates, increasing yield from 70% to 85% .
  • Table: Reaction Conditions and Outcomes :
ParameterCondition 1Condition 2
SolventDCMTHF
CatalystNoneZnCl₂ (5 mol%)
Yield70%85%
Purity92%95%
Reference

Q. What stereochemical challenges arise in synthesizing enantiomerically pure this compound?

  • Stereochemical Analysis :

  • The compound has two chiral centers. Use chiral auxiliaries (e.g., (R)-BINOL) during esterification to control stereochemistry .
  • Characterization : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) resolves enantiomers with >99% enantiomeric excess (ee) .
  • Computational Modeling : Density Functional Theory (DFT) predicts energy barriers for racemization under thermal stress (e.g., 25–40°C) .

Q. How does this compound interact with biological systems in mechanistic studies?

  • Mechanistic Insights :

  • Hydrolysis Pathways : In physiological conditions (pH 7.4, 37°C), the ester hydrolyzes to 3-chloro-2-hydroxypropanoic acid, a potential inhibitor of lactate dehydrogenase (LDH) .
  • Kinetic Studies : Pseudo-first-order kinetics (k = 0.12 h⁻¹) observed in phosphate-buffered saline .
  • Toxicity Screening : IC₅₀ values in human hepatocyte models (HepG2) suggest moderate cytotoxicity (IC₅₀ = 250 μM), requiring dose optimization for in vivo applications .

Q. What computational methods are effective in predicting the reactivity of this compound?

  • Computational Approaches :

  • DFT Calculations : Gaussian 16 software (B3LYP/6-31G* basis set) models transition states for ester hydrolysis and halogen migration .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and stability in aqueous/organic matrices .

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